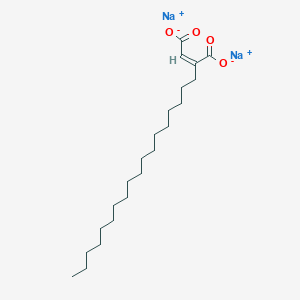
disodium;(Z)-2-octadecylbut-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(Z)-2-octadecylbut-2-enedioate is a chemical compound with a unique structure that includes a long octadecyl chain and a butenedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(Z)-2-octadecylbut-2-enedioate typically involves the reaction of octadecyl alcohol with maleic anhydride under specific conditions to form the corresponding ester. This ester is then treated with sodium hydroxide to yield the disodium salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are used to facilitate the esterification reaction.
Catalysts: Acid catalysts such as sulfuric acid may be used to speed up the esterification process.
Solvents: Organic solvents like toluene or xylene are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain optimal reaction conditions and prevent side reactions.
化学反応の分析
Types of Reactions
Disodium;(Z)-2-octadecylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The double bond in the butenedioate moiety can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.
Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated butenedioate derivatives.
Substitution: Amides, thioesters.
科学的研究の応用
Disodium;(Z)-2-octadecylbut-2-enedioate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its use in formulations for controlled drug release.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
作用機序
The mechanism of action of disodium;(Z)-2-octadecylbut-2-enedioate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic butenedioate moiety interacts with aqueous environments. This dual interaction facilitates the compound’s role as a surfactant and emulsifier.
類似化合物との比較
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar amphiphilic properties.
Disodium hydrogen phosphate: Another compound with surfactant properties used in various industrial applications.
Uniqueness
Disodium;(Z)-2-octadecylbut-2-enedioate is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying properties.
特性
分子式 |
C22H38Na2O4 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
disodium;(Z)-2-octadecylbut-2-enedioate |
InChI |
InChI=1S/C22H40O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b20-19-;; |
InChIキー |
IMYTXWKWNYWQTL-YSRXXYTISA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


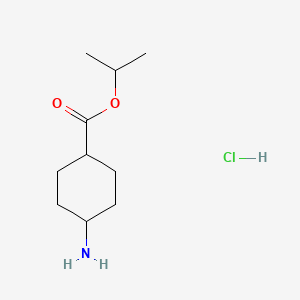
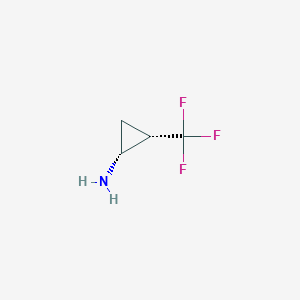

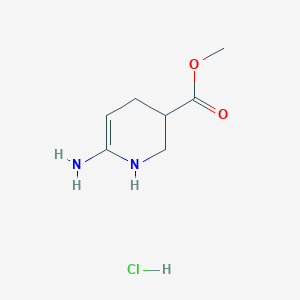
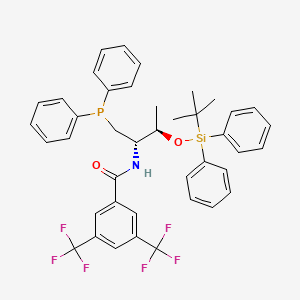
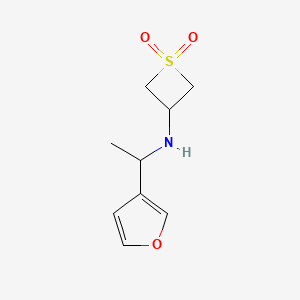
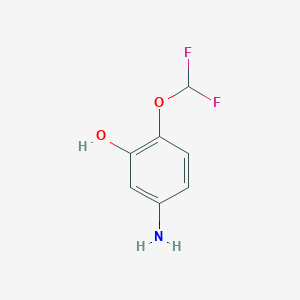

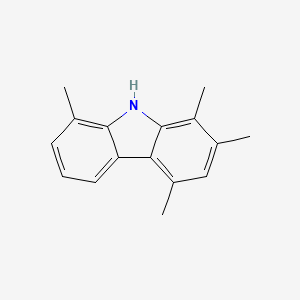
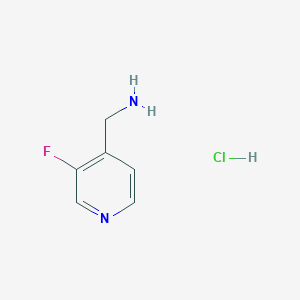

![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)

